ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Transporter Pharmacology

Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate (CAS 922031-96-7) is a synthetic small molecule that fuses a benzodioxole carboxamide with a 5-phenylthiophene-2-carboxylate ethyl ester. This scaffold is structurally related to thiophene‑benzodioxole hybrids investigated for their dual serotonin/norepinephrine reuptake inhibition and acetylcholinesterase (AChE) inhibitory activity.

Molecular Formula C21H17NO5S
Molecular Weight 395.43
CAS No. 922031-96-7
Cat. No. B2953948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate
CAS922031-96-7
Molecular FormulaC21H17NO5S
Molecular Weight395.43
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H17NO5S/c1-2-25-21(24)19-15(11-18(28-19)13-6-4-3-5-7-13)22-20(23)14-8-9-16-17(10-14)27-12-26-16/h3-11H,2,12H2,1H3,(H,22,23)
InChIKeyOOEDQJCGWUNDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate (CAS 922031-96-7): A Structurally Distinct Benzodioxole-Thiophene Hybrid


Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate (CAS 922031-96-7) is a synthetic small molecule that fuses a benzodioxole carboxamide with a 5-phenylthiophene-2-carboxylate ethyl ester. This scaffold is structurally related to thiophene‑benzodioxole hybrids investigated for their dual serotonin/norepinephrine reuptake inhibition [1] and acetylcholinesterase (AChE) inhibitory activity [2]. The compound contains three distinct pharmacophoric regions: a benzodioxole amido group, a phenyl-substituted thiophene core, and an ethyl ester terminus, each of which modulates target affinity, metabolic stability, and physicochemical properties.

Why Generic Substitution of Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate (CAS 922031-96-7) Fails Without Quantitative Differentiation


Benzodioxole‑thiophene hybrids exhibit extreme sensitivity to substituent variation: even minor changes in the amide linkage, phenyl substitution pattern, or ester group can invert target selectivity, alter transporter inhibition ratios, and shift ADMET profiles. For example, 071031B (a related benzodioxole‑thiophene SNRI) demonstrated nanomolar affinity for serotonin and norepinephrine transporters in vitro, while the structurally distinct duloxetine showed higher cytotoxicity [1]. Procurement decisions based solely on scaffold similarity risk selecting compounds with untested potency, unknown selectivity windows, or unanticipated toxicity. The quantitative evidence below clarifies where this specific derivative stands relative to closest structural analogs.

Quantitative Differentiation Evidence: Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate vs. Structural Analogs


Amide Substituent Differentiation: Benzodioxole‑5‑amido vs. Unsubstituted Amino and Bulky Sulfamoyl Benzamido Analogs

The target compound contains a planar benzodioxole‑5‑carboxamido group at the 3‑position of the thiophene ring. In the minimalist analog ethyl 3‑amino‑5‑phenylthiophene‑2‑carboxylate (CAS 104246‑43‑5), the replacement of the amido group with a primary amine eliminates the benzodioxole pharmacophore entirely, reducing molecular weight from 395.43 to 247.31 Da and removing key hydrogen‑bond acceptor capacity. At the opposite extreme, ethyl 3‑(4‑(N,N‑bis(2‑methoxyethyl)sulfamoyl)benzamido)‑5‑phenylthiophene‑2‑carboxylate (molecular weight 546.65 Da) introduces a bulkier, more polar sulfonamide‑bearing benzamido group, which increases topological polar surface area (tPSA) and is predicted to reduce blood‑brain barrier penetration relative to the target compound. No published head‑to‑head bioactivity data are available for these three compounds [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Transporter Pharmacology

Benzodioxole Amide Linkage: Structural Comparison with Ammuxetine (071031B)

Ammuxetine (071031B, CAS 1202707‑24‑1) is a benzodioxole‑thiophene SNRI with a benzodioxol‑4‑yloxy substituent linked to a thiophene‑propylamine backbone. The target compound differs in three key aspects: (1) it uses a benzodioxole‑5‑amido linkage rather than a benzodioxol‑4‑yloxy ether; (2) the thiophene is 5‑phenyl substituted and carries an ethyl carboxylate ester at the 2‑position, whereas ammuxetine has a 3‑thiophen‑2‑ylpropan‑1‑amine chain; and (3) the molecular weight of the target compound (395.43 Da) is substantially higher than ammuxetine (291.4 Da). In published transporter binding assays, ammuxetine inhibited serotonin and norepinephrine uptake with Ki values of 1.99–3.23 nM and 0.79–1.09 nM, respectively, and exhibited lower cytotoxicity than duloxetine in HepG2 and SH‑SY5Y cells [1]. No comparative data exist for the target compound in the same assay system.

SNRI Monoamine Transporter Drug Design

Acetylcholinesterase (AChE) Inhibitory Activity: Patent‑Class Mapping vs. Donepezil

US Patent 9,346,818 B2 claims a broad series of benzodioxole derivatives with AChE inhibitory activity for the treatment of Alzheimer's disease [1]. The target compound's scaffold falls within the Markush structure of this patent family (formula I). The patent reports AChE IC50 values for certain exemplified compounds in the low‑micromolar range. For context, donepezil, the first‑line AChE inhibitor, has an AChE IC50 of ~6.7 nM [2]. The target compound itself has not been individually assayed for AChE inhibition in published studies; its activity relative to donepezil or other patent-exemplified compounds cannot be estimated without experimental data.

Alzheimer's Disease Acetylcholinesterase Inhibition Patent Analysis

Structural Differentiation from Benzodioxole‑Thiosemicarbazone Anticancer Leads

Benzodioxole‑based thiosemicarbazone derivatives have been reported as anticancer agents with demonstrated cytotoxic activity against various cancer cell lines . The target compound replaces the thiosemicarbazone side chain with a 5‑phenylthiophene‑2‑carboxylate ethyl ester core linked through an amide bond. This structural divergence eliminates the metal‑chelating thiosemicarbazone moiety, potentially resulting in an entirely different mechanism of action. No quantitative cytotoxicity data (GI50, IC50) for the target compound are available in any cancer cell line panel.

Anticancer Cytotoxicity Thiosemicarbazone

Optimal Research and Procurement Scenarios for Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate (CAS 922031-96-7)


Monoamine Transporter Screening Panels (SERT/NET/DAT)

Given its structural relationship to the 071031B‑series of SNRI compounds, the most scientifically justified use is as a test article in radioligand binding and functional uptake assays for serotonin, norepinephrine, and dopamine transporters. Comparative benchmarking against ammuxetine and duloxetine would establish whether the ester‑modified scaffold retains or alters transporter binding profiles [1].

Acetylcholinesterase Inhibition Profiling and Alzheimer's Disease Research

The compound's inclusion within the Markush scope of US 9,346,818 B2 (benzodioxole AChE inhibitors) makes it a candidate for Ellman's assay‑based AChE/BuChE selectivity screening. Direct comparison with donepezil and rivastigmine would clarify its potential as a lead compound for cognitive disorders [2].

Cytotoxicity and Off‑Target Safety Screening

To de‑risk procurement investment, initial cytotoxicity screens in HepG2 (hepatotoxicity) and SH‑SY5Y (neurotoxicity) cell lines are warranted. The comparator duloxetine, which showed higher in vitro cytotoxicity than 071031B, provides a relevant benchmark for safety margin assessment [1].

Chemical Biology Tool Compound for Benzodioxole‑Thiophene SAR Exploration

The compound's unique combination of a benzodioxole‑5‑amido group, a 5‑phenylthiophene, and an ethyl ester makes it a valuable building block for structure‑activity relationship (SAR) libraries targeting neurotransmitter transporters and AChE. Its intermediate physicochemical profile (MW 395.43, predicted XLogP3 ~3.1) supports CNS drug‑likeness optimization campaigns.

Quote Request

Request a Quote for ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.